Gibberellin A14

説明

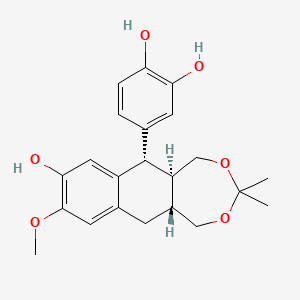

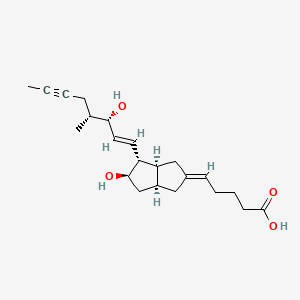

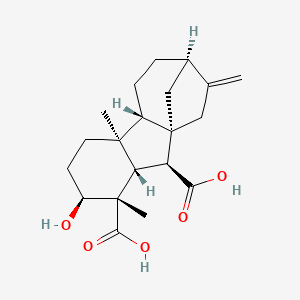

Gibberellin A14 is a type of gibberellin, a group of diterpenoid carboxylic acids that function as hormones in plants . It was initially identified in the fungus Gibberella fujikuroi . It differs from gibberellin A12 in the presence of a β-OH at C-2 .

Synthesis Analysis

Gibberellins are produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The biosynthesis of gibberellin has been studied extensively, and detailed information on the pathways, biosynthetic enzymes, and their genes has been provided . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .

Molecular Structure Analysis

The molecular formula of Gibberellin A14 is C20H28O5 . It has an average mass of 348.433 Da and a monoisotopic mass of 348.193665 Da . It contains total 56 bond(s); 28 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 2 carboxylic acid(s) (aliphatic) .

Chemical Reactions Analysis

Gibberellins, including Gibberellin A14, undergo various chemical reactions in plants. For instance, GA 13-hydroxylation is a key step in the metabolic pathway of gibberellins .

Physical And Chemical Properties Analysis

Gibberellin A14 has a molecular weight of 348.44 . It is a C20-gibberellin, initially identified in Gibberella fujikuroi . It differs from gibberellin A12 in the presence of a β-OH at C-2 .

科学的研究の応用

Agricultural Performance Improvement

Gibberellins, including Gibberellin A14, are a class of tetracyclic diterpenoid phytohormones that regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The manipulation of Gibberellin status either by genetic alteration or by exogenous application of Gibberellin or Gibberellin biosynthesis inhibitors is often used to optimize plant growth and yields .

Crop Growth and Development

Gibberellins play an important role in major aspects of crop growth and development. They are involved in seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . Therefore, the manipulation of Gibberellin levels is often used in agricultural practice to optimize plant growth and yields .

Flowering Plants Metabolism

In flowering plants, Gibberellins play important roles in regulating growth and development . Only GA 1, GA 3, GA 4, and GA 7 show biological activity that controls plant development . However, the elucidation of the Gibberellin metabolic network at the molecular level has lagged far behind the chemical discovery of Gibberellins .

Biosynthesis Pathways

Research has illuminated the dual pathways for the biosynthesis of gibberellins, including GA14, within Arabidopsis seedlings. The mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids both contribute to gibberellin production.

GA Metabolism and Signaling

Gibberellin metabolism and signaling are targets for improving the agronomic performance of crops . The roles of Gibberellins in major aspects of crop growth and development are summarized, and the possible targets for the fine-tuning of Gibberellin metabolism and signaling as a promising strategy for crop improvement are presented .

Plant Defense

In angiosperms, CPS and KS have undergone considerable gene expansion and functional diversification to produce diterpenoids involved in plant defense . This has been particularly well documented in cereals .

作用機序

Target of Action

Gibberellin A14, a member of the gibberellin (GA) class of phytohormones, primarily targets the GA receptors and early GA signaling components . These include the DELLA repressors and F-box activators , which play crucial roles in plant vegetative and reproductive development .

Mode of Action

The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This interaction with its targets leads to changes in the behavior of the DELLA transcriptional regulators .

Biochemical Pathways

Gibberellin A14 affects various biochemical pathways in plants. It plays a significant role in GA metabolism, which includes GA biosynthesis and catabolism . The GA metabolic network involves species-specific gibberellin modifications that were acquired during flowering plant evolution . The GA metabolic pathway also includes the roles of GA deactivation enzymes, which show different tissue specificity in different plant species .

Pharmacokinetics

It’s known that the manipulation of ga status, either by genetic alteration or by exogenous application of ga or ga biosynthesis inhibitors, is often used to optimize plant growth and yields .

Result of Action

Gibberellin A14, like other gibberellins, regulates many aspects of plant development. It promotes plant growth, particularly rescuing the growth of dwarf mutants of pea and maize, and inducing bolting in long-day rosette species . It also stimulates shoot elongation, seed germination, and fruit and flower maturation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Gibberellin A14. For instance, plant phase transitions, which are characterized by morphological and molecular changes, are differently influenced by gibberellins and cytokinins . These transitions are triggered and regulated by both environmental stimuli (photoperiod and temperature) and endogenous stimuli (phytohormones and carbohydrate concentration) . Therefore, the effects observed, such as flower formation and vegetative growth, are modulated by the co-regulation exerted by the cross-talk of both GA and CK pathways .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEWNTGSXKRWKA-MJPABCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332089 | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A14 | |

CAS RN |

4955-22-0 | |

| Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of GA14 in gibberellin biosynthesis?

A: GA14 is a key intermediate in the biosynthetic pathway of gibberellins, particularly in the fungus Gibberella fujikuroi. Research demonstrates that GA14 is formed from gibberellin A12-aldehyde and is subsequently converted into various 3-hydroxylated gibberellins, including gibberellin A3. [, , ] This conversion process highlights the crucial role of GA14 as a precursor in the multi-step biosynthesis of bioactive gibberellins.

Q2: How is GA14 metabolized in plants?

A: Studies using dwarf pea seedlings (Pisum sativum) have shown that GA14 can be converted into other gibberellins within the plant. [] This suggests that plants possess enzymatic machinery capable of modifying GA14, leading to the production of different gibberellin molecules with potentially diverse biological activities.

Q3: What is the significance of the C-7 aldehyde group in GA14?

A: Research indicates that the C-7 aldehyde group in GA14 represents a branch point in the gibberellin biosynthetic pathway. [] While 3-hydroxylated gibberellins are derived from GA14, non-3-hydroxylated gibberellins follow a different route that diverges at the C-7 aldehyde stage. This divergence highlights the importance of the C-7 oxidation state in dictating the fate and downstream metabolic transformations of gibberellins.

Q4: Can GA14 be chemically synthesized?

A: Yes, GA14 has been chemically synthesized from 3β,7β-dihydroxykaurenolide, confirming its structure and enabling further investigations into its biological activity. [] Additionally, a partial synthesis of gibberellin A14-aldehyde, a closely related compound and likely biosynthetic intermediate, has also been achieved. [] These synthetic approaches are invaluable for obtaining sufficient quantities of GA14 and its derivatives for research purposes.

Q5: How does the structure of GA14 relate to its biological activity?

A: While specific structure-activity relationship (SAR) studies focusing solely on GA14 modifications are limited in the provided research, it's known that structural differences among gibberellins contribute to their diverse biological activities. [] For instance, the presence or absence of hydroxyl groups at specific positions can significantly influence a gibberellin's potency and its interactions with target receptors in plants. Further research focusing on targeted modifications of the GA14 structure would be valuable to elucidate the specific structural features critical for its biological activity.

Q6: What analytical techniques are employed to study GA14?

A: A combination of powerful analytical techniques is used to study GA14 and other gibberellins. Gas chromatography-mass spectrometry (GC-MS) is employed for the separation and identification of these compounds based on their mass-to-charge ratios. [] High-performance liquid chromatography (HPLC) is another valuable tool used to separate and quantify GA14 and related compounds, often in conjunction with mass spectrometry. [] These techniques allow researchers to analyze complex mixtures, identify metabolites, and track the fate of labeled precursors in biosynthetic studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)